6-Amino-2-methylbenzo[d]thiazol-5-ol
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Overview
Description
6-Amino-2-methylbenzo[d]thiazol-5-ol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of an amino group at the 6th position, a methyl group at the 2nd position, and a hydroxyl group at the 5th position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methylbenzo[d]thiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with methyl isothiocyanate, followed by cyclization and subsequent oxidation to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methylbenzo[d]thiazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .
Scientific Research Applications
6-Amino-2-methylbenzo[d]thiazol-5-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Amino-2-methylbenzo[d]thiazol-5-ol involves its interaction with specific molecular targets and pathways. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Similar structure but lacks the hydroxyl group at the 5th position.
2-Methylbenzothiazole: Lacks both the amino and hydroxyl groups.
6-Hydroxy-2-methylbenzothiazole: Similar structure but lacks the amino group at the 6th position.
Uniqueness
6-Amino-2-methylbenzo[d]thiazol-5-ol is unique due to the presence of both the amino and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups allows for a broader range of chemical modifications and potential therapeutic applications compared to its similar counterparts .
Properties
Molecular Formula |
C8H8N2OS |
---|---|
Molecular Weight |
180.23 g/mol |
IUPAC Name |
6-amino-2-methyl-1,3-benzothiazol-5-ol |
InChI |
InChI=1S/C8H8N2OS/c1-4-10-6-3-7(11)5(9)2-8(6)12-4/h2-3,11H,9H2,1H3 |
InChI Key |
ZBOCNVCHRVGKIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C(=C2)O)N |
Origin of Product |
United States |
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